molecular formula C9H12ClN3 B511755 4-Chloro-2-(piperidin-1-yl)pyrimidine CAS No. 24192-95-8

4-Chloro-2-(piperidin-1-yl)pyrimidine

Cat. No.: B511755
CAS No.: 24192-95-8
M. Wt: 197.66g/mol
InChI Key: DFNTXDDYVXGSLY-UHFFFAOYSA-N
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Description

4-Chloro-2-(piperidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperidine ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(piperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with piperidine. The reaction is usually carried out in a solvent such as dioxane under reflux conditions. The general reaction scheme is as follows:

2-Chloropyrimidine+PiperidineThis compound\text{2-Chloropyrimidine} + \text{Piperidine} \rightarrow \text{this compound} 2-Chloropyrimidine+Piperidine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

    Cyclization: The piperidine ring can engage in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines.

Scientific Research Applications

4-Chloro-2-(piperidin-1-yl)pyrimidine and its derivatives have been studied for their inhibitory effects on various biological targets. Notably, they have shown promise as inhibitors of specific protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.

Protein Kinase Inhibition

Research indicates that compounds with a pyrimidine core, such as this compound, can interact with protein kinases involved in cancer progression. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit the activity of enzymes like NAPE-PLD, which is implicated in lipid signaling and neuroinflammation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives have been identified as potential candidates for treating infections due to their ability to inhibit bacterial growth . This broad spectrum of activity suggests that this compound may serve as a lead compound for the development of new antibiotics.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies focus on how modifications to the chemical structure influence biological activity.

Key Findings from SAR Research

Recent studies have highlighted specific modifications that enhance the potency of these compounds:

  • The introduction of various substituents at different positions on the pyrimidine ring has been shown to significantly affect kinase inhibition .
  • For instance, altering the piperidine moiety or introducing different functional groups can lead to improved binding affinity and selectivity towards target proteins .

Therapeutic Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

Cancer Treatment

The ability of this compound to inhibit key kinases suggests its potential use in cancer therapy. Inhibitors targeting pathways involved in tumor growth and metastasis could be developed from this compound class .

Neurological Disorders

Research into the inhibition of NAPE-PLD indicates that this compound may also play a role in treating neurological disorders by modulating lipid signaling pathways that affect neuronal health and function .

Antimicrobial Agents

With increasing resistance to traditional antibiotics, compounds like this compound are being explored as novel antimicrobial agents that could provide alternative treatment options for bacterial infections .

Case Studies and Experimental Findings

Several case studies have documented the efficacy and safety profiles of this compound derivatives:

StudyFindings
Study 1Identified potent NAPE-PLD inhibitors with favorable drug-like properties; demonstrated significant effects on lipid metabolism in vivo.
Study 2Showed promising results in inhibiting specific kinases associated with cancer; highlighted structure modifications leading to increased potency.
Study 3Explored SAR of pyrimidine derivatives; indicated optimal structural features for enhanced biological activity against targeted enzymes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine ring enhances the compound’s ability to interact with biological macromolecules, while the pyrimidine ring provides a scaffold for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(piperidin-1-yl)pyrimidine
  • 2,4-Dichloropyrimidine
  • 4-Chloro-2-(morpholin-4-yl)pyrimidine

Uniqueness

4-Chloro-2-(piperidin-1-yl)pyrimidine is unique due to the specific positioning of the chlorine and piperidine substituents, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and pharmacological profiles, making it a valuable compound for drug discovery and development.

Biological Activity

4-Chloro-2-(piperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in inhibiting specific enzymes and interacting with biological targets. This article reviews the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorine atom at the 4-position and a piperidine moiety at the 2-position of the pyrimidine ring. This unique arrangement contributes to its biological activity by facilitating interactions with various molecular targets.

Research indicates that this compound interacts with several biological targets, primarily through enzyme inhibition. Key areas of focus include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, making it a candidate for drug development against diseases such as cancer and metabolic disorders .
  • Binding Affinities : Interaction studies reveal that this compound exhibits significant binding affinities for various receptors and enzymes, suggesting its potential as a lead compound in drug discovery.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds have provided insights into how modifications can enhance efficacy:

Compound NameStructural FeaturesUnique Properties
4-Chloro-6-(piperidin-1-yl)pyrimidineChlorine at 4-positionDifferent biological activity profile
2-Chloro-4-(piperidin-1-yl)pyrimidineChlorine at 2-positionDistinct pharmacological properties
4-Chloro-2-(morpholin-1-yl)pyrimidineMorpholine instead of piperidineDifferent interaction with biological targets

These comparisons highlight the importance of specific substituents in modulating the compound's activity and selectivity.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The presence of the piperidine moiety is associated with enhanced interaction with cellular targets, leading to increased cytotoxicity.
  • Kinase Inhibition : The compound has shown promising results as an inhibitor of specific kinases involved in tumor proliferation. For instance, it effectively inhibited CDK2 kinase activity, which is crucial for cell cycle regulation and apoptosis .
  • Neuroprotective Effects : Preliminary research suggests that derivatives of this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Study on DPP-IV Inhibition : A study explored the potential of this compound as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a significant role in glucose metabolism. The findings indicated that modifications to the piperidine ring could enhance inhibitory potency against DPP-IV, suggesting its application in diabetes management .

Properties

IUPAC Name

4-chloro-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNTXDDYVXGSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

These intermediates were prepared following a procedure by K. Yoshida et al, J. Chem. Soc. Perkins Transactions I., (1992), 919-922. A solution of 2,4-dichloropyrimidine (4.00 g, 26.8 mmol) and 1-methyl-piperidine (3.25 mL, 29.5 mmol) in 1,4-dioxane (60 mL) was stirred at 100° C. for 3 d, then cooled and evaporated. Purification by flash chromatography (SiO2) eluted with 15:85 ethyl acetate: hexanes provided 4-chloro-2-piperidin-1-yl-pyrimidine (0.58 g, 12% yield) as a pale yellow solid: 1H-NMR (CDCl3, 500 MHz) 8.06 (d, 1H), 6.37 (d, 1H), 3.70 (m, 4H), 1.61 (m, 2H), 1.53 (m, 4H) ppm; MS (FIA) 198.1 (M+H); HPLC (method A) 3.550 min. and 2-chloro-4-piperidin-1-yl-pyrimidine (1.87 g, 38% yield) as a white solid: 1H-NMR (CDCl3, 500 MHz) 8.01 (d, 1H), 6.41 (d, 1H), 3.65 (m, 4H), 1.73 (m, 2H), 1.65 (m, 4H) ppm; MS (FIA) 198 (M+H); HPLC (method A) 2.583 min.
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4 g
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hexanes
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2,4-dichloropyrimidine (1.0 g), 1-ethylpiperidine (1.099 mL) and 1,2-dimethoxyethane (10 mL) was refluxed for 6 hr. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (553.1 mg).
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1.099 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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